4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride
Overview
Description
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride typically involves the acylation of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. One common method includes the reaction of the carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Condensation: Reaction with compounds like urea, thiourea, and hydrazine hydrate to form corresponding condensation products.
Common Reagents and Conditions:
Thionyl chloride or oxalyl chloride: Used for the conversion of carboxylic acid to acyl chloride.
Nucleophiles (amines, alcohols, thiols): Used in acylation reactions to form various derivatives.
Major Products Formed:
Amides, esters, and thioesters: Formed through acylation reactions.
Condensation products: Such as 1-[4-oxo-7-(trifluoromethyl)-3,4-dihydroquinoline-3-carbonyl]urea and 7-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one.
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential anticancer agents by modifying the quinoline core to enhance cytotoxic activity.
Organic Synthesis: Serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biological Studies: Investigated for its role in inhibiting enzymes such as topoisomerase and protein kinases, which are targets for cancer therapy.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core is known to inhibit enzymes like topoisomerase and protein kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
- 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 7-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Comparison: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for further chemical modifications. In contrast, its similar compounds, such as the carboxylic acid and ester derivatives, are less reactive but can be used as intermediates in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJPRTUKCSZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.